

Spectroscopic Analysis of D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D-Galactose pentaacetate	
Cat. No.:	B020742	Get Quote

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for **D-Galactose pentaacetate**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for the characterization of this acetylated carbohydrate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For **D-Galactose pentaacetate**, the IR spectrum is dominated by absorptions corresponding to the ester functional groups introduced during acetylation.

IR Data Summary

The primary absorption bands observed in the IR spectrum of β -**D-Galactose pentaacetate** are summarized in the table below. These absorptions are characteristic of the acetyl groups and the pyranose ring structure.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740-1750	Strong	C=O stretch of acetate esters
~1220-1240	Strong	C-O stretch of acetate esters
~1040-1080	Strong	C-O stretch of the pyranose ring
~2900-3000	Medium	C-H stretch of alkyl groups

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like **D-Galactose pentaacetate** is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory (e.g., a DuraSamplIR II with a diamond crystal).[1]

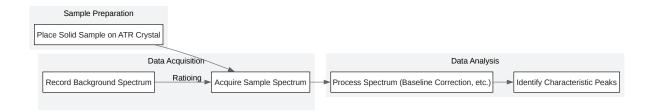
Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 is crucial to subtract any atmospheric or instrumental interferences.
- Sample Application: Place a small amount of the solid **D-Galactose pentaacetate** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.



- Data Acquisition: Collect the infrared spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
- Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone or isopropanol) after the measurement.

IR Analysis Workflow



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Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). Electron lonization (EI) is a common technique used for the analysis of relatively small, volatile molecules like **D-Galactose pentaacetate**, often in conjunction with Gas Chromatography (GC).

Mass Spectrometry Data Summary



The molecular weight of **D-Galactose pentaacetate** (C₁₆H₂₂O₁₁) is 390.34 g/mol .[2][3] The mass spectrum shows a series of fragment ions resulting from the cleavage of the parent molecule. The most abundant peaks in the EI mass spectrum are listed below.

m/z	Relative Intensity (%)	Putative Fragment Ion
43	73.81	[CH₃CO] ⁺
98	71.92	[C4H6O2] ⁺
115	79.99	[C₅H7O₃] ⁺
157	84.86	[C ₆ H ₉ O ₅] ⁺
242	99.99	[C10H14O6]+

Data obtained from an EI-B source with 70 eV ionization energy.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like acetylated sugars, GC-MS is a standard analytical method.

Instrumentation:

• A Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300) with an Electron Ionization (EI) source.[1]

Procedure:

- Sample Preparation: Dissolve the **D-Galactose pentaacetate** sample in a suitable volatile
 organic solvent, such as dichloromethane or ethyl acetate. The concentration should be
 optimized for the instrument, typically in the low ppm range.
- GC Separation:
 - $\circ~$ Inject a small volume (e.g., 1 $\mu L)$ of the prepared sample into the GC injection port.



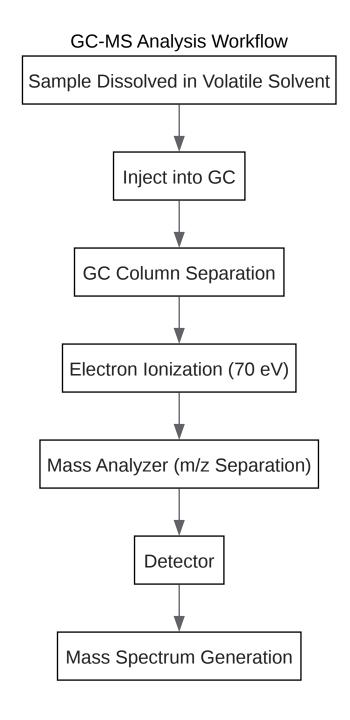
- The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5).
- A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

MS Analysis:

- As the **D-Galactose pentaacetate** elutes from the GC column, it enters the ion source of the mass spectrometer.
- Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1] This is known as Electron Ionization (EI).
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a
 mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge
 (m/z) ratio.
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation.

GC-MS Analysis Workflow





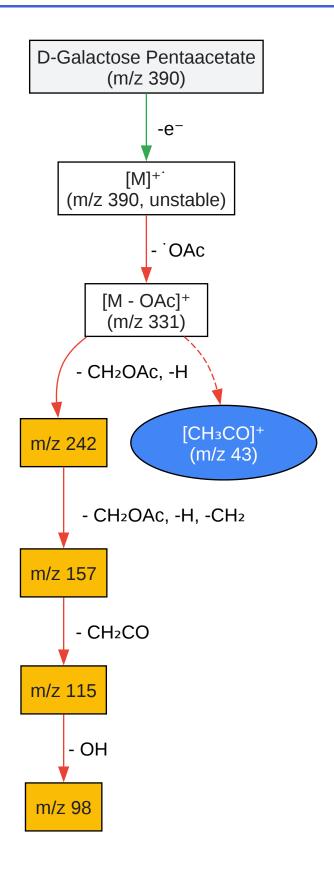
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General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The fragmentation of **D-Galactose pentaacetate** upon electron ionization is complex. The following diagram illustrates a logical pathway to the formation of some of the major observed fragment ions. The initial molecular ion [M]⁺ is often unstable and not observed.





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- To cite this document: BenchChem. [Spectroscopic Analysis of D-Galactose Pentaacetate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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